BenchChemオンラインストアへようこそ!

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Pharmacokinetics Biomarker Stability Metabolism

Select 13,14-dihydro-15-keto-tetranor PGE2 (PGE-M) as the definitive, non-invasive urinary biomarker for systemic PGE2 biosynthesis. Unlike the labile parent PGE2 or short-lived 13,14-dihydro-15-keto PGE2 (plasma t½ ~8 min), this stable terminal metabolite uniquely enables validated COX-2 pathway quantification in large-scale cohorts, pediatric populations, and metabolic inflammation studies. Its specific correlation with HbA1c and abdominal obesity renders it irreplaceable by tetranor-PGDM. Supplied as a ≥95% pure ethanolic solution; strict cold-chain shipping mandatory due to room-temperature instability (<80% recovery at 24 h).

Molecular Formula C16H26O5
Molecular Weight 298.37 g/mol
Cat. No. B155826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto-tetranor Prostaglandin E2
Synonyms9,15-dioxo-11α-hydroxy-2,3,4,5-tetranor-prostanoic acid
Molecular FormulaC16H26O5
Molecular Weight298.37 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O
InChIInChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1
InChIKeyFGACPXKRXBKDQL-MGPQQGTHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (PGEM) for Inflammation and Cancer Biomarker Research


13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (also known as 13,14-dihydro-15-keto-tetranor PGE2, tetranor-PGEM, or PGE-M; CAS: 20675-85-8) is the major urinary metabolite of prostaglandin E2 (PGE2) . This compound is an endogenous lipid mediator and serves as a downstream, stable end-product of PGE2 metabolism, which is catalyzed sequentially by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) and 15-keto-prostaglandin Δ13-reductase, followed by β-oxidation [1]. It is widely employed as a non-invasive biomarker for in vivo PGE2 biosynthesis, reflecting COX-2 pathway activity and systemic inflammation [2].

Why 13,14-Dihydro-15-keto-tetranor Prostaglandin E2 Cannot Be Replaced by Other Prostaglandin Metabolites or Parent PGE2


Generic substitution with parent PGE2 or the intermediate metabolite 13,14-dihydro-15-keto PGE2 (PGEM) fails due to critical differences in biological stability and systemic detectability. Parent PGE2 is labile and subject to rapid enzymatic degradation in the lungs and liver, making plasma levels highly variable and unreliable for assessing systemic production [1]. The intermediate metabolite, 13,14-dihydro-15-keto PGE2, possesses an extremely short plasma half-life (t1/2 ~8 min) and is virtually undetectable in urine, rendering it an impractical and inaccurate biomarker [2]. Furthermore, substitution with metabolites from other prostanoid pathways, such as tetranor-PGDM (derived from PGD2), is inappropriate due to distinct physiological origins and specific disease associations; for instance, tetranor-PGEM, but not tetranor-PGDM, correlates with specific metabolic parameters such as glycated hemoglobin (HbA1c) and abdominal obesity [3].

Quantitative Evidence for Selecting 13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (PGEM) Over Comparators


Plasma Half-Life Superiority of Tetranor-PGEM vs. Intermediate Metabolite 13,14-dihydro-15-keto PGE2

The intermediate metabolite 13,14-dihydro-15-keto PGE2 is unsuitable as a reliable systemic biomarker due to its rapid clearance. In contrast, the target compound, tetranor-PGEM, represents the terminal, stable urinary excretion product, enabling accurate, non-invasive quantification of cumulative PGE2 production [1].

Pharmacokinetics Biomarker Stability Metabolism

Comparative Stability Profile of Tetranor-PGEM vs. Tetranor-PGDM in Human Urine

In a high-throughput online SPE-LC-MS/MS assay quantifying inflammatory biomarkers, tetranor-PGEM exhibited distinct stability characteristics compared to tetranor-PGDM (the major urinary metabolite of PGD2). While tetranor-PGDM was stable under all tested conditions, tetranor-PGEM showed a specific vulnerability at room temperature, a critical factor for defining proper sample handling protocols in multi-analyte panels [1].

Analytical Chemistry LC-MS/MS Sample Stability

Specific Metabolic Associations of Tetranor-PGEM vs. Tetranor-PGDM in Obesity

A study evaluating urinary prostanoid metabolites in obese subjects revealed distinct associations for tetranor-PGEM and tetranor-PGDM, underscoring the non-interchangeable nature of these biomarkers. Tetranor-PGEM was specifically linked to metabolic dysfunction parameters, whereas tetranor-PGDM showed an association with a different metabolic marker [1].

Metabolic Disease Obesity Inflammation

Quantitative Association of Urinary PGE-M with Lung Metastasis Risk in Breast Cancer

In a prospective study of 400 breast cancer patients, urinary PGE-M levels were quantified to evaluate the link between systemic PGE2 production and disease progression. The study identified a statistically significant association between elevated PGE-M and the presence of lung metastases, as well as other pro-inflammatory states [1].

Oncology Breast Cancer Cancer Prevention

Urinary Tetranor-PGEM as a Novel Biomarker for Diabetic Nephropathy

A study utilizing simultaneous LC-MS/MS analysis of urinary eicosanoids identified tetranor-PGEM as a novel biomarker specifically associated with diabetic nephropathy, distinguishing it from a broader panel of related lipid mediators [1].

Diabetic Nephropathy Kidney Disease Translational Research

Correlation of Urinary 13,14-dihydro-15-keto-tetranor-PGE2 with Severe Asthma

A study on pediatric asthma evaluated the relationship between airway inflammation and systemic prostanoid metabolites. The findings showed that children with severe asthma had significantly elevated urinary levels of 13,14-dihydro-15-keto-tetranor-PGE2 compared to healthy controls [1].

Asthma Pulmonology Pediatrics

Primary Research and Procurement Applications for 13,14-Dihydro-15-keto-tetranor Prostaglandin E2


Non-Invasive Monitoring of Systemic Inflammation in Oncology and Chronic Disease Cohorts

This compound is the gold-standard analyte for quantifying systemic PGE2 production in large-scale epidemiological studies and clinical trials. As evidenced by its significant association with lung metastasis (p=0.02), BMI (p<0.001), and aging (p<0.001) in breast cancer cohorts, it is indispensable for research aiming to correlate systemic inflammation with cancer progression or other chronic inflammatory conditions. Procurement of this specific metabolite is necessary to achieve the validated, stable, and non-invasive assessment demonstrated in these studies [1].

Development and Validation of Multi-Analyte LC-MS/MS Panels for Prostanoid Profiling

For analytical laboratories developing high-throughput SPE-LC-MS/MS methods to simultaneously measure pro-inflammatory eicosanoids, this compound is a critical component. As shown by Zhang et al., it can be successfully integrated into a multiplexed panel alongside tetranor-PGDM with a validated assay range of 0.5-100 ng/mL [2]. However, its procurement must be accompanied by strict sample handling protocols due to its specific instability at room temperature (<80% recovery after 24h), a key differentiator from other prostanoid metabolites in the same panel [2].

Investigating PGE2-Driven Pathophysiology in Metabolic Disorders

This metabolite is uniquely suited for studies investigating the intersection of obesity, inflammation, and glucose homeostasis. Research demonstrates its specific correlation with glycated hemoglobin (HbA1c), waist-to-hip ratio, and impaired glucose tolerance [3]. This specificity makes it a more appropriate biomarker than tetranor-PGDM, which instead correlates with serum triglycerides [3]. Researchers studying the role of the COX-2/PGE2 pathway in the pathogenesis of type 2 diabetes or metabolic syndrome should therefore select this specific compound.

Pediatric Biomarker Research Requiring Minimally Invasive Sample Collection

The non-invasive nature of urine collection makes this compound a uniquely valuable tool for studying inflammatory processes in pediatric populations, where blood draws are a significant burden. Its utility is validated by studies showing significantly elevated levels (p<0.05) in children with severe asthma compared to healthy controls [4]. This application scenario is a direct consequence of its identity as a stable, terminal urinary metabolite, as opposed to the short-lived plasma intermediate 13,14-dihydro-15-keto PGE2 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-dihydro-15-keto-tetranor Prostaglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.